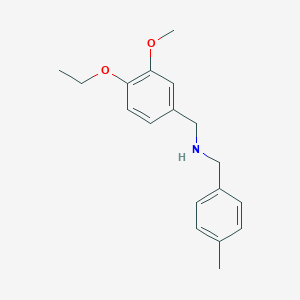![molecular formula C16H20N2OS B502389 N-(4-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)butanamide](/img/structure/B502389.png)
N-(4-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)butanamide is an organic compound with the molecular formula C16H20N2OS
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thienylmethylamine: This step involves the reaction of 5-methyl-2-thiophenemethanol with an amine to form the thienylmethylamine.
Coupling with the phenyl ring: The thienylmethylamine is then coupled with a 4-nitrophenylbutanamide derivative under reductive conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid are typical.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(4-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)butanamide involves its interaction with specific molecular targets. The thienyl group can interact with enzymes or receptors, modulating their activity. The phenyl ring may also play a role in binding to target proteins, influencing their function and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)butanamide
- N-(4-{[(5-methyl-2-thienyl)methyl]amino}phenyl)acetamide
Uniqueness
N-(4-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H20N2OS |
|---|---|
Molecular Weight |
288.4g/mol |
IUPAC Name |
N-[4-[(5-methylthiophen-2-yl)methylamino]phenyl]butanamide |
InChI |
InChI=1S/C16H20N2OS/c1-3-4-16(19)18-14-8-6-13(7-9-14)17-11-15-10-5-12(2)20-15/h5-10,17H,3-4,11H2,1-2H3,(H,18,19) |
InChI Key |
BJVGUPWGSMOYHH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)NCC2=CC=C(S2)C |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NCC2=CC=C(S2)C |
solubility |
43.3 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)ethyl]amino}ethanol](/img/structure/B502306.png)
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-3-(morpholin-4-yl)propan-1-amine](/img/structure/B502307.png)
![1-(oxolan-2-yl)-N-[(5-phenylfuran-2-yl)methyl]methanamine](/img/structure/B502310.png)
![2-({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)ethanol](/img/structure/B502311.png)
![2-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)butan-1-ol](/img/structure/B502313.png)
![N-{[5-(4-bromophenyl)furan-2-yl]methyl}ethanamine](/img/structure/B502315.png)
![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B502317.png)
![2-{2-[(Benzylamino)methyl]-4-chlorophenoxy}acetamide](/img/structure/B502318.png)
![2-{4-Chloro-2-[(cyclohexylamino)methyl]phenoxy}acetamide](/img/structure/B502319.png)
![2-(4-Chloro-2-{[(4-fluorobenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B502320.png)
![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}cyclopentanamine](/img/structure/B502321.png)
![2-({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)butan-1-ol](/img/structure/B502323.png)

![N-(4-{[(5-methyl-2-thienyl)methyl]amino}phenyl)propanamide](/img/structure/B502328.png)
